molecular formula C24H24N2O4 B11078869 ethyl 4-[2,5-dioxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidin-1-yl]benzoate

ethyl 4-[2,5-dioxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidin-1-yl]benzoate

Cat. No.: B11078869
M. Wt: 404.5 g/mol
InChI Key: UFBNNZSXPAWWBZ-UHFFFAOYSA-N
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Description

Ethyl 4-[2,5-dioxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidin-1-yl]benzoate: is a complex organic compound with the molecular formula C26H29N3O4. Let’s break down its structure:

  • The central core consists of a benzoate group (benzoic acid ester).
  • Attached to this core, we find a pyrrolidine ring with a piperazine moiety.
  • The phenyl group contributes to its aromatic character.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of an appropriate pyrrolidine derivative with a benzoyl chloride or benzoic acid derivative. The reaction typically occurs under mild conditions, such as room temperature or reflux.

Industrial Production:

Chemical Reactions Analysis

Reactivity:

    Oxidation: Ethyl 4-[2,5-dioxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidin-1-yl]benzoate may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl groups in the dioxo rings could yield corresponding dihydro derivatives.

    Substitution: The phenyl group can participate in substitution reactions, such as electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent.

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts acylation.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.

    Drug Discovery: It serves as a starting point for designing potential drugs.

Biology and Medicine:

    Pharmacology: Investigations into its pharmacological properties, including potential therapeutic effects.

    Bioactivity: Testing its impact on biological systems.

Industry:

    Fine Chemicals: Used in the synthesis of specialty chemicals.

    Intermediates: Serves as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H24N2O4/c1-2-30-24(29)19-8-10-20(11-9-19)26-22(27)16-21(23(26)28)25-14-12-18(13-15-25)17-6-4-3-5-7-17/h3-12,21H,2,13-16H2,1H3

InChI Key

UFBNNZSXPAWWBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(=CC3)C4=CC=CC=C4

Origin of Product

United States

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